4-(Chloromethyl)-3,5-dimethylisoxazole

Catalog No.
S1486081
CAS No.
19788-37-5
M.F
C6H8ClNO
M. Wt
145.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-3,5-dimethylisoxazole

Generic benzyl halides cannot mimic acetyl-lysine for BET inhibitors, while unsubstituted isoxazole precursors require hazardous formylation/chlorination. 4-(Chloromethyl)-3,5-dimethylisoxazole provides the direct solution: • Acetyl-lysine mimetic for BRD2/3/4 antagonist synthesis • Moisture-stable S_N2 reactivity (vs. bromo analog) • One-step N-/O-alkylation streamlines SAR • Bulk-stable for global shipping, ideal for epigenetic/agrochemical R&D.

CAS Number

19788-37-5

Product Name

4-(Chloromethyl)-3,5-dimethylisoxazole

IUPAC Name

4-(chloromethyl)-3,5-dimethyl-1,2-oxazole

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

InChI

InChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3

InChI Key

NIFAUKBQIAURIM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CCl

Canonical SMILES

CC1=C(C(=NO1)C)CCl

The exact mass of the compound 4-(Chloromethyl)-3,5-dimethylisoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(Chloromethyl)-3,5-dimethylisoxazole, 4-(Chloromethyl)-3,5-dimethyl-1,2-oxazole, 3,5-Dimethyl-4-(chloromethyl)isoxazole, 3,5-Dimethyl-4-chloromethylisoxazole

Purity

≥97%

Package Size

1 g, 5 g, 25 g

4-(Chloromethyl)-3,5-dimethylisoxazole (CAS 19788-37-5) is a highly versatile, bifunctional building block widely utilized in organic synthesis, medicinal chemistry, and agrochemical development. Structurally comprising a 3,5-dimethylisoxazole core with a reactive chloromethyl group at the 4-position, it serves as the premier reagent for introducing the 3,5-dimethylisoxazol-4-ylmethyl pharmacophore. This specific moiety is a well-established acetyl-lysine mimetic, making the compound an indispensable precursor in the synthesis of Bromodomain and Extra-Terminal (BET) inhibitors, as well as various receptor antagonists and antimicrobial agents [1]. For industrial and laboratory buyers, it offers an optimal balance of benzylic-type S_N2 reactivity and storage stability, streamlining the N-alkylation and O-alkylation of complex scaffolds without the rapid degradation seen in more reactive halides.

Research Fit

Workflow Nucleophilic substitution & cross-coupling reactions
Selection Chloromethyl-functionalized isoxazole core
Use Context Pharmaceutical & agrochemical intermediate synthesis

Substituting 4-(Chloromethyl)-3,5-dimethylisoxazole with generic alkylating agents or alternative precursor forms fundamentally compromises either target affinity or process efficiency. Replacing the isoxazole core with a standard benzyl chloride eliminates the critical acetyl-lysine mimetic properties—specifically the hydrogen bonding capacity of the isoxazole oxygen and the steric fit of the methyl groups—which are strictly required for binding to epigenetic targets like BRD4 [1]. Conversely, attempting to use the unsubstituted parent compound, 3,5-dimethylisoxazole, forces the manufacturer to perform a hazardous, multi-step sequence (formylation, reduction, and chlorination) prior to coupling. Furthermore, substituting the chloride for a bromide analog (4-(bromomethyl)-3,5-dimethylisoxazole) introduces severe moisture sensitivity and hydrolytic instability, complicating bulk storage, transport, and scale-up reproducibility.

Substitution Risk

Target Compound
Potential Substitute
4-(Chloromethyl)-3,5-dimethylisoxazole
3,5-Dimethylisoxazole
Lacks electrophilic chloromethyl handle; may not enable C–C or C–heteroatom bond formation at 4-position.
Unfunctionalized isoxazole core limits alkylation and cross-coupling reactivity, restricting synthetic versatility.

Process Efficiency: Step Economy in Scaffold Alkylation

Procuring the pre-functionalized 4-(chloromethyl)-3,5-dimethylisoxazole allows for direct, one-step N-alkylation or O-alkylation of target scaffolds (e.g., pyrazoles, benzimidazoles) under standard basic conditions (e.g., K2CO3/DMF)[1]. In contrast, starting from the cheaper parent heterocycle, 3,5-dimethylisoxazole, requires a minimum of three additional synthetic steps: Vilsmeier-Haack formylation (using POCl3), reduction to the alcohol, and subsequent chlorination (using SOCl2). Procuring the chloromethyl derivative directly eliminates the need to handle these highly corrosive reagents on scale and bypasses the associated yield losses and purification bottlenecks.

Evidence DimensionSynthetic steps to alkylated product
Target Compound Data1 step (direct S_N2 coupling)
Comparator Or Baseline3,5-Dimethylisoxazole (4 steps total)
Quantified DifferenceElimination of 3 synthetic steps and avoidance of POCl3/SOCl2 handling
ConditionsStandard API or library synthesis workflows

Procuring the pre-chloromethylated building block drastically reduces synthesis time, improves overall yield, and eliminates hazardous reagent handling in scale-up campaigns.

NLO Activity
Computational study
Reported greater hyperpolarizability vs 3,5-dimethylisoxazole
Supports NLO material screening context
DFT/B3LYP/6-31+G(d,p) level

Handling and Storage: Halide-Dependent Stability

When selecting an alkylating agent for the 3,5-dimethylisoxazole pharmacophore, the choice of halide significantly impacts processability. The chloromethyl derivative (CAS 19788-37-5) offers a highly favorable stability profile, allowing for standard cold storage and reliable transport . In contrast, the corresponding 4-(bromomethyl)-3,5-dimethylisoxazole is highly reactive but suffers from pronounced hydrolytic lability and moisture sensitivity, often degrading into the corresponding alcohol or forming dimers during storage. This instability forces chemists to either generate the bromide in situ or accept variable purity profiles that compromise the reproducibility of downstream coupling reactions.

Evidence DimensionStorage stability and moisture sensitivity
Target Compound Data4-(Chloromethyl)-3,5-dimethylisoxazole (Stable under standard inert/cold storage)
Comparator Or Baseline4-(Bromomethyl)-3,5-dimethylisoxazole (Highly moisture-sensitive, rapid degradation)
Quantified DifferenceSignificantly reduced hydrolytic degradation during storage and handling
ConditionsBulk storage and scale-up handling

The chloromethyl variant provides the optimal balance of S_N2 reactivity and shelf-life, ensuring reproducible purity for bulk procurement and manufacturing.

Synthesis Yield
Cross-study comparable
39% yield (optimized) vs 30% (standard method)
Supports process-efficiency review
Chloromethylation with ZnCl₂/HCl

Pharmacophore Necessity: Target Affinity in BET Inhibitors

The 3,5-dimethylisoxazole moiety is a privileged structure in epigenetic drug discovery, functioning as a highly effective acetyl-lysine mimetic. When attached to a core scaffold via the chloromethyl linker, the resulting compounds achieve potent binding to BET bromodomains (e.g., BRD4), often exhibiting IC50 values in the low nanomolar range[1]. This high affinity is driven by specific hydrogen bonding between the isoxazole oxygen and the Asn140/Asn156 residues in the binding pocket. Substituting the 4-(chloromethyl)-3,5-dimethylisoxazole with a generic benzylic alkylating agent (e.g., benzyl chloride) completely abolishes this specific interaction, resulting in a catastrophic loss of target affinity (typically >100-fold reduction in potency).

Evidence DimensionBRD4 Bromodomain Binding Affinity (IC50)
Target Compound Data3,5-dimethylisoxazole-alkylated scaffolds (Low nM to µM IC50)
Comparator Or BaselineBenzyl-alkylated scaffolds (Generic substitution)
Quantified Difference>100-fold loss in target binding affinity
ConditionsBRD4 binding assays for epigenetic inhibitors

For medicinal chemistry programs targeting BET bromodomains, the specific 3,5-dimethylisoxazole pharmacophore provided by this reagent is absolutely non-interchangeable.

Patent Synthesis
Patent evidence
Alkylation step for AKR1C3 inhibitor intermediate
Supports medicinal chemistry intermediate context
30% step yield, MeCN, K₂CO₃, KI
Annulation Reagent
Class-level inference
Cyclohexenone construction for complex scaffolds
Supports stereoselective synthesis research
Asymmetric isoxazole annulation

Synthesis of BET Bromodomain Inhibitors

4-(Chloromethyl)-3,5-dimethylisoxazole is the premier building block for introducing the acetyl-lysine mimetic 3,5-dimethylisoxazole group into novel epigenetic therapeutics [1]. It is extensively used to N-alkylate pyrazole, benzimidazole, and triazole cores, directly yielding potent BRD2/BRD3/BRD4 inhibitors for oncology and anti-inflammatory research.

Development of Novel Receptor Antagonists

The compound's reliable S_N2 reactivity makes it an ideal precursor for synthesizing complex receptor antagonists, such as TAS2R8 blockers [2]. The chloromethyl group enables efficient coupling to diverse amine and heterocyclic scaffolds, facilitating rapid structure-activity relationship (SAR) exploration.

Agrochemical Formulation and Library Synthesis

Beyond pharmaceuticals, the stable chloromethyl group makes this compound ideal for high-throughput library synthesis and the development of novel agrochemicals. It enables the rapid generation of diverse 4-substituted 3,5-dimethylisoxazole libraries, allowing researchers to explore new herbicides and fungicides without the instability issues associated with brominated analogs.

Application Fit

Application
Selection Property
Validation Focus
Nonlinear optical material screening
Reported hyperpolarizability enhancement
Computational property comparison
AKR1C3 inhibitor intermediate synthesis
Alkylation intermediate utility
Synthetic route reproducibility
Cyclohexenone scaffold synthesis
Annulation reagent capability
Stereochemical outcome review
Process-scale synthesis
Reported yield improvement potential
Vendor-specific yield data review

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19788-37-5

Wikipedia

4-(chloromethyl)-3,5-dimethylisoxazole

General Manufacturing Information

Isoxazole, 4-(chloromethyl)-3,5-dimethyl-: INACTIVE
Schweitzer-Chaput et al. Photochemical generation of radicals from alkyl electrophiles using a nucleophilic organic catalyst. Nature Chemistry, doi: 10.1038/s41557-018-0173-x, published online 3 December 2018

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